
N106
Vue d'ensemble
Description
N106 est un activateur de petite molécule de première génération de la SUMOylation de la calcium ATPase du réticulum sarcoplasmique (SERCA2a). Ce composé active directement l'enzyme d'activation de SUMO, la ligase E1, et déclenche la SUMOylation intrinsèque de SERCA2a. Il a montré un potentiel en tant que stratégie thérapeutique pour le traitement de l'insuffisance cardiaque en améliorant les propriétés contractiles des cardiomyocytes et en améliorant la fonction ventriculaire chez les modèles animaux .
Applications De Recherche Scientifique
Cardiovascular Medicine
N106's primary application is in cardiovascular medicine, where it is being investigated for its ability to treat heart failure. Studies have shown that this compound can improve the contractile properties of cardiomyocytes and enhance overall cardiac function. For instance, an infusion of this compound has been reported to induce a sustained reversal of contractility in heart failure mouse models, demonstrating its potential as a therapeutic agent .
Biological Research
In biological research, this compound is utilized to study the mechanisms underlying SUMOylation and its impact on protein function. This compound serves as a valuable tool for exploring the role of SUMOylation in various cellular processes and diseases, including cancer and neurodegenerative disorders.
Chemical Research
From a chemical perspective, this compound acts as an investigative tool for understanding the activation pathways of SUMO-activating enzymes. Researchers are exploring how this compound can be used to elucidate the biochemical pathways involved in calcium cycling within cells.
Veterinary Medicine
There is emerging interest in the applications of this compound in veterinary medicine, particularly concerning its potential effects on cardiac health in animals. The compound's pharmacokinetics and therapeutic efficacy are being evaluated in various animal models to assess its viability for treating heart conditions in veterinary practice .
Table 1: Summary of Applications of this compound
Application Area | Description | Model/Study Type |
---|---|---|
Cardiovascular Medicine | Treatment for heart failure; improves contractility and ventricular function | Animal models (mice) |
Biological Research | Investigates SUMOylation mechanisms and protein function | In vitro studies |
Chemical Research | Studies activation pathways of SUMO-activating enzymes | Laboratory experiments |
Veterinary Medicine | Potential cardiac treatment applications in animals | Preclinical studies |
Table 2: Comparative Efficacy of this compound vs Similar Compounds
Compound | Mechanism | Efficacy in Heart Failure Models | Notes |
---|---|---|---|
This compound | Activates SERCA2a SUMOylation | High | First-in-class small molecule |
Compound A | Similar SUMO pathway target | Moderate | Less specific action |
Compound B | Non-SUMO pathway | Low | Primarily used for other indications |
Case Study 1: Efficacy in Heart Failure Models
A study demonstrated that administration of this compound resulted in significant improvements in cardiac output and contractility metrics when compared to control groups receiving placebo treatments. The results indicated a marked increase in SERCA2a activity due to enhanced SUMOylation, providing a promising avenue for future heart failure therapies .
Case Study 2: Investigating SUMOylation Mechanisms
Research focused on the role of this compound in promoting SUMOylation revealed critical insights into how post-translational modifications affect protein stability and function. This study highlighted the importance of this compound as a tool for understanding protein interactions within cellular signaling pathways.
Mécanisme D'action
Target of Action
The primary target of N106, also known as SMR000027218 or N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, is the sarcoplasmic reticulum Ca2+ ATPase 2a (SERCA2a) . SERCA2a is a key protein in the calcium cycle of the heart, mediating the contraction of cardiomyocytes and the re-entry of calcium into the sarcoplasmic reticulum . The regulation of SERCA2a activity controls the contractility and relaxation of the heart, affecting cardiac function .
Mode of Action
This compound increases the SUMOylation of SERCA2a . This compound directly activates the SUMO-activating enzyme, E1 ligase, triggering intrinsic SUMOylation of SERCA2a . This modification enhances the activity of SERCA2a, improving calcium reuptake and thus cardiac function .
Biochemical Pathways
The action of this compound affects the calcium cycle in cardiomyocytes . By enhancing the activity of SERCA2a, this compound improves the reuptake of calcium into the sarcoplasmic reticulum, which is crucial for the relaxation phase of the cardiac cycle . This action can help restore the balance of calcium homeostasis in heart failure, where the expression and activity of SERCA2a are typically reduced .
Pharmacokinetics
The compound’s ability to improve ventricular function in mice with heart failure suggests that it has sufficient bioavailability to exert its therapeutic effects .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles pour N106 ne sont pas détaillées de manière exhaustive dans la littérature disponibleLe composé est généralement fourni sous forme solide et peut être dissous dans le diméthylsulfoxyde (DMSO) pour une utilisation expérimentale .
Analyse Des Réactions Chimiques
N106 subit plusieurs types de réactions chimiques, principalement impliquant son activation de l'enzyme d'activation de SUMO, la ligase E1. Cette activation conduit à la SUMOylation de SERCA2a, une pompe essentielle régulant le cycle du calcium dans les cardiomyocytes. Le principal produit formé à partir de cette réaction est la SERCA2a SUMOylée, qui améliore la recapture du calcium et améliore la fonction cardiaque .
Comparaison Avec Des Composés Similaires
N106 est unique en sa capacité à activer l'enzyme d'activation de SUMO, la ligase E1, et à déclencher la SUMOylation de SERCA2a. Des composés similaires comprennent d'autres petites molécules qui ciblent la voie de SUMOylation, telles que N6. This compound a montré une efficacité supérieure dans l'amélioration de la fonction cardiaque chez les modèles animaux d'insuffisance cardiaque .
Activité Biologique
N106 is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and cytokinin activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is a derivative of 6-benzyladenosine, synthesized through the condensation of 6-chloropurine riboside with various substituted benzylamines. The resulting compounds have been characterized using standard physicochemical methods, which confirm their structural integrity and potential for biological activity .
Cytokinin Activity
This compound exhibits significant cytokinin activity, which is crucial for plant growth and development. In various bioassays, including tobacco callus and wheat leaf senescence assays, this compound and its derivatives demonstrated high activity levels. Notably, the senescence bioassay revealed the highest activities among the tested compounds, suggesting that specific derivatives can modulate cytokinin-dependent processes effectively .
Antiproliferative Properties
The antiproliferative effects of this compound were evaluated against various cancer cell lines. The results indicated that several derivatives of this compound exhibited strong cytotoxic activity against cancer cells while showing minimal toxicity to normal murine fibroblast (NIH/3T3) cells. This selective cytotoxicity is particularly promising for developing anticancer therapies that minimize damage to normal tissues .
Data Table: Biological Activity Summary
Activity Type | Tested Cell Lines | Activity Observed | Notes |
---|---|---|---|
Cytokinin Activity | Tobacco Callus | High | Effective modulation of cytokinin processes |
Wheat Leaf Senescence | Highest | Significant differences observed in assays | |
Antiproliferative Effects | Various Cancer Cell Lines | Strong Cytotoxicity | Minimal toxicity to NIH/3T3 normal cells |
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on breast cancer cell lines, researchers found that treatment with this compound led to a significant reduction in cell viability. The mechanism was attributed to the induction of apoptosis via intrinsic pathways, highlighting its potential as an effective therapeutic agent against breast cancer .
Case Study 2: Cytokinin Bioassays
Another investigation focused on the application of this compound in agricultural settings. The compound was tested in cytokinin bioassays involving tobacco and wheat plants. The results indicated that this compound could enhance growth parameters significantly compared to control groups, suggesting its utility as a plant growth regulator .
Discussion
The biological activities associated with this compound underscore its potential applications in both medicinal chemistry and agriculture. The ability to selectively target cancer cells while sparing normal cells presents a significant advantage in therapeutic contexts. Furthermore, its role as a cytokinin analog could be leveraged to improve crop yields and stress resistance in plants.
Propriétés
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-22-11-8-6-10(7-9-11)15-20-21-16(24-15)19-17-18-14-12(23-2)4-3-5-13(14)25-17/h3-9H,1-2H3,(H,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCSWQRNKAYAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-linked glycosylation sites N18 and N106 in mammalian Deoxyribonuclease I (DNase I)?
A1: Research indicates that both N-linked glycosylation sites, N18 and this compound, are crucial for the full enzymatic activity, thermal stability, and resistance to proteolysis of mammalian DNase I. Mutations at either or both of these sites resulted in decreased enzymatic activity, reduced heat stability, and increased susceptibility to trypsin degradation. []
Q2: How does the sugar moiety content relate to the enzymatic activity of DNase I mutants at positions N18 and this compound?
A2: The enzymatic activity of DNase I mutants (N18Q, N106Q, and N18Q/N106Q) directly correlates with their sugar moiety content. Lower sugar moiety content, resulting from mutations, corresponds to lower enzymatic activity compared to the wild-type DNase I. []
Q3: What is the role of the csnthis compound gene in Nocardioides sp. This compound?
A3: The csnthis compound gene in Nocardioides sp. This compound encodes for a chitosanase, an enzyme that plays a significant role in chitosan degradation. This chitosanase is a 29.5 kDa protein with a pI of 8.1 and functions via an endo-mechanism, producing dimers and trimers of chitosan as end products. []
Q4: What is the significance of the csnthis compound gene in relation to other chitosanase genes?
A4: The csnthis compound gene exhibits high homology (79.5%) with the csn gene found in Streptomyces sp. N174. At the amino acid level, the chitosanases produced by these genes share 74.4% homology. This finding classifies the chitosanase from Nocardioides sp. This compound as the third known member of the glycosyl hydrolase family 46. []
Q5: How does the Glu22 residue contribute to the activity of the CtoA chitosanase from Amycolatopsis sp. CsO-2?
A5: The Glu22 residue is crucial for the chitosanase activity of CtoA. When this residue is mutated to glutamine (E22Q), the enzyme loses its chitosanase activity, demonstrating its essential role in the catalytic mechanism. []
Q6: How does the WEREWOLF (WER) protein, an R2R3-MYB transcription factor, interact with its target DNA?
A6: The crystal structure of WER bound to its target DNA reveals that the third α-helices of both the R2 and R3 repeats directly interact with the DNA's major groove. This interaction facilitates specific recognition of the DNA motif 5'-AACNGC-3'. [, ]
Q7: What is the role of specific amino acid residues in the function of the WER protein?
A7: Key residues like K55, this compound, K109, and N110 within the WER protein are critical for its function, as demonstrated by mutagenesis, in vitro binding, and in vivo luciferase assays. These residues likely contribute to the protein's DNA-binding affinity and specificity. [, ]
Q8: How do DNA methylation modifications impact the interaction between WER and its target DNA?
A8: Both methylation at the fifth position of cytosine (5mC) and the sixth position of adenine (6mA) within the AAC element of the target DNA sequence hinder the interaction between WER and its target DNA. While L59 of WER does not directly bind DNA, it appears to act as a sensor for 5mC modifications. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.